2-Ethyl-1-[(2-furylmethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
2-Ethyl-1-[(2-furylmethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative featuring a carbonitrile group at position 4, an ethyl group at position 2, a methyl group at position 3, and a (2-furylmethyl)amino substituent at position 1. The furylmethylamino group introduces a heteroaromatic moiety, which may enhance binding interactions with biological targets through hydrogen bonding or π-π stacking .
Properties
Molecular Formula |
C20H18N4O |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-ethyl-1-(furan-2-ylmethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H18N4O/c1-3-15-13(2)16(11-21)20-23-17-8-4-5-9-18(17)24(20)19(15)22-12-14-7-6-10-25-14/h4-10,22H,3,12H2,1-2H3 |
InChI Key |
NNDZQTROGIOFNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-[(2-furylmethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate under reflux conditions in pyridine . This reaction forms the pyridobenzimidazole scaffold, which is then further functionalized to introduce the furan and nitrile groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-[(2-furylmethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
2-Ethyl-1-[(2-furylmethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-[(2-furylmethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. This can lead to the inhibition of cell growth or the induction of cell death, making it a potential candidate for anticancer therapy . The compound may also interfere with enzymatic pathways, further contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrido[1,2-a]benzimidazole Derivatives
Structural Variations and Substituent Effects
Pyrido[1,2-a]benzimidazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups : Chlorobenzyl (3a) and tosyloxy derivatives () enhance antimicrobial activity due to increased electrophilicity, while the target compound’s furan ring (electron-rich) may favor interactions with hydrophobic enzyme pockets .
- Aminoalkyl Substituents: Compounds like 13b (tert-butylaminoethyl) and 5b (piperidinyl) exhibit improved solubility and target affinity compared to the target’s furylmethyl group, which may limit bioavailability but enhance selectivity .
- Carbonitrile Group : A conserved pharmacophore across analogs, critical for hydrogen bonding with biological targets (e.g., hinge regions of kinases) .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity: The target compound’s logP (estimated ~3.5) is comparable to 3a (logP ~3.1) but higher than morpholino derivatives (e.g., 5c, logP ~2.8), suggesting moderate blood-brain barrier penetration .
- Metabolic Stability: Piperazinyl and morpholino groups (e.g., 5c) enhance metabolic stability via resistance to CYP450 oxidation, whereas the furan ring may undergo rapid hepatic clearance .
Biological Activity
2-Ethyl-1-[(2-furylmethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrido[1,2-a]benzimidazole core fused with various functional groups, including an ethyl group, a furan moiety, and a carbonitrile group. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrido[1,2-a]Benzimidazole Core : This involves the condensation of o-phenylenediamine with suitable aldehydes or ketones.
- Introduction of Functional Groups : Alkylation reactions introduce the ethyl and furan groups.
Pharmacological Properties
Research indicates that compounds within the benzimidazole class exhibit a broad spectrum of pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzimidazole demonstrate significant antibacterial effects against both Gram-positive and Gram-negative pathogens. For instance, compounds similar to this compound have shown efficacy against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Recent investigations have highlighted its potential as an anticancer agent. For example, in vitro studies using human lung cancer cell lines demonstrated that certain benzimidazole derivatives could inhibit cell proliferation effectively . The mechanism often involves DNA binding and subsequent inhibition of DNA-dependent enzymes.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.
- DNA Interaction : It has been suggested that the compound binds to DNA, particularly in the minor groove, which can disrupt normal cellular functions and lead to apoptosis in cancer cells .
Case Studies
Several studies have focused on the biological activity of benzimidazole derivatives similar to this compound:
- Antitumor Studies : A study evaluated the antitumor properties of several benzimidazole derivatives using 2D and 3D cell culture methods. Results indicated that compounds demonstrated higher cytotoxicity in 2D assays compared to 3D formats, suggesting a promising profile for further development as anticancer agents .
- Antimicrobial Efficacy : Another research effort assessed the antimicrobial properties of benzimidazole derivatives against various pathogens. The results showed significant activity against both S. aureus and E. coli, indicating potential for clinical applications in treating infections .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
